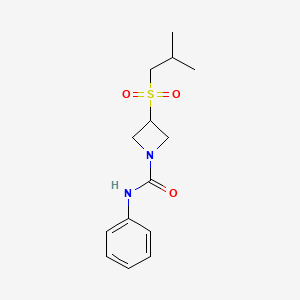

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide

Description

Properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-N-phenylazetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-11(2)10-20(18,19)13-8-16(9-13)14(17)15-12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVKLIUUCMPCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.

Introduction of the Isobutylsulfonyl Group: The isobutylsulfonyl group can be introduced via sulfonylation reactions using reagents like isobutylsulfonyl chloride in the presence of a base.

Attachment of the Phenyl Group: The phenyl group can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or phenyl groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the azetidine ring or the sulfonyl group.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

Substitution: Substituted derivatives with new functional groups replacing the original sulfonyl or phenyl groups.

Scientific Research Applications

3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(isobutylsulfonyl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

Modulating Gene Expression: Affecting the expression of genes related to disease pathways or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons focus on substituent effects, core ring systems, and pharmacological implications.

Substituent Variations: Sulfonyl vs. Sulfanyl Groups

The isobutylsulfonyl group in the target compound distinguishes it from analogs like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (). Sulfonyl groups (-SO₂-) are strongly electron-withdrawing, improving metabolic stability and hydrogen-bonding capacity compared to sulfanyl (-S-) groups, which are less polar and more prone to oxidation. For example:

| Property | 3-(Isobutylsulfonyl)-N-phenylazetidine-1-carboxamide | 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole |

|---|---|---|

| Electron Effect | Electron-withdrawing (SO₂) | Electron-donating (S-) |

| Metabolic Stability | Higher (resistant to oxidation) | Lower (susceptible to S-oxidation) |

| Polarity | Increased (enhanced solubility) | Reduced |

This difference may explain the target compound’s suitability for formulations requiring prolonged stability, as seen in Novartis AG’s patented imidazolidine-dione derivatives with isobutylsulfonyl groups ().

Core Ring Systems: Azetidine vs. Bicyclic or Pyrazole Scaffolds

The azetidine core distinguishes the compound from bicyclic carboxamides (e.g., 1,5,7-trimethyl-2,4-dioxo-N-[4-(2-phenyldiazenyl)phenyl]-3-azabicyclo[3.3.1]nonane-7-carboxamide, ) and pyrazole derivatives ().

| Parameter | Azetidine Core | Azabicyclo[3.3.1]nonane | Pyrazole Core |

|---|---|---|---|

| Ring Strain | High (4-membered ring) | Low (bicyclic system distributes strain) | Moderate (5-membered aromatic ring) |

| Conformational Flexibility | Limited | Restricted by bicyclic structure | Moderate |

| Bioavailability | Potentially lower due to rigidity | Variable (depends on substituents) | Often higher due to planar structure |

The azetidine scaffold may confer selective binding to compact enzymatic pockets, whereas bicyclic systems offer multi-target engagement .

Patent and Formulation Considerations

Substituent choice is critical for patentability and formulation efficacy. highlights that phenyl ring substitutions (e.g., isobutylsulfonyl vs. methylsulfonyl or trifluoromethyl) determine novelty in patent claims. For instance, Novartis AG’s formulation () leverages the isobutylsulfonyl group for enhanced solubility and shelf-life, contrasting with simpler alkylsulfonyl derivatives.

Key Research Findings

- Synthetic Feasibility : The isobutylsulfonyl group requires multi-step synthesis, including sulfonation and coupling reactions, which may reduce scalability compared to methylsulfonyl analogs.

- Biological Activity : Azetidine derivatives with sulfonyl groups show improved IC₅₀ values in kinase inhibition assays compared to sulfur-containing analogs (inferred from ).

- Thermodynamic Stability : Molecular dynamics simulations suggest the azetidine core’s strain is mitigated by the isobutylsulfonyl group’s steric bulk, enhancing thermal stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.